molecular formula C11H18N2O3 B567363 Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1234616-51-3

Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B567363
CAS No.: 1234616-51-3
M. Wt: 226.276
InChI Key: IRALTYPUIGPWFA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound that can be used to synthesize inhibitors for various enzymes . The primary targets of this compound include ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These enzymes play crucial roles in various biological processes, including glucose metabolism, NAD+ biosynthesis, and cell motility, respectively .

Mode of Action

The exact mode of action of Tert-butyl 7-oxo-2,6-diazaspiro[3It is known that the compound acts as a precursor in the synthesis of inhibitors for khk, nampt, and rock . These inhibitors likely bind to their respective enzymes, thereby modulating their activities and influencing the associated biochemical pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with its enzyme targets. KHK is involved in the metabolism of fructose, a type of sugar, in the liver . NAMPT is a key enzyme in the NAD+ biosynthesis pathway, which is essential for cellular energy production and DNA repair . ROCK is involved in various cellular processes, including cell motility and tumor cell invasion .

Pharmacokinetics

The pharmacokinetic properties of Tert-butyl 7-oxo-2,6-diazaspiro[3Some general properties can be inferred from its molecular structure . The compound has a high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . Its lipophilicity (Log Po/w) is 2.21, suggesting it may readily cross cell membranes . The compound is also very soluble in water, which could influence its distribution in the body .

Result of Action

The molecular and cellular effects of this compound are primarily related to its role in the synthesis of enzyme inhibitors . By inhibiting KHK, NAMPT, and ROCK, the compound can potentially influence glucose metabolism, NAD+ biosynthesis, and cell motility, respectively . These effects could have implications for the treatment of conditions such as diabetes, cancer, and cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex heterocyclic scaffoldsFor instance, it has been used to synthesize inhibitors of enzymes such as ketohexokinase (KHK) and nicotinamide phosphoribosyltransferase (NAMPT), which are involved in metabolic pathways related to diabetes and obesity . The nature of these interactions often involves selective deprotection under mild acidic conditions, revealing a reactive amine functionality for further derivatization .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily observed through its role as a synthetic intermediate in the development of bioactive molecules. For example, derivatives of this compound have been shown to act as sigma-1 receptor antagonists, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . Additionally, it has been used to develop inhibitors of O-GlcNAcase (OGA), which are being explored for the treatment of neurodegenerative disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s spirocyclic structure allows it to fit into specific enzyme active sites, thereby modulating their activity. For instance, it has been used to synthesize inhibitors of Rho-associated protein kinase (ROCK), which play a role in various cellular functions such as contraction, motility, and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is generally stable when stored at room temperature, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, derivatives of this compound have shown sustained inhibition of target enzymes over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity. At higher doses, adverse effects such as toxicity and off-target interactions may occur . For instance, high doses of derivatives targeting sigma-1 receptors have been associated with potential side effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been used to synthesize inhibitors of enzymes such as KHK and NAMPT, which are key regulators of glucose and nicotinamide metabolism . These interactions can lead to changes in metabolic flux, affecting overall cellular metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity and solubility properties facilitate its movement across cellular membranes, allowing it to reach its target sites . Additionally, its interactions with binding proteins can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s structure allows it to be directed to specific compartments or organelles, where it can exert its biological effects. For example, derivatives of this compound have been shown to localize within the endoplasmic reticulum and mitochondria, affecting processes such as protein folding and energy production .

Preparation Methods

The synthesis of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .

Chemical Reactions Analysis

Properties

IUPAC Name

tert-butyl 6-oxo-2,7-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)12-5-11/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRALTYPUIGPWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718504
Record name tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-51-3
Record name 1,1-Dimethylethyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Boc-7-oxo-2,6-diaza-spiro[3.4]octane-2-carboxylate
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